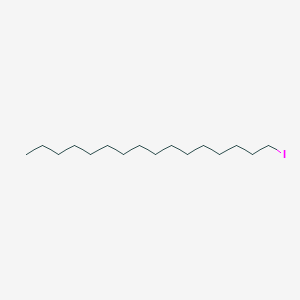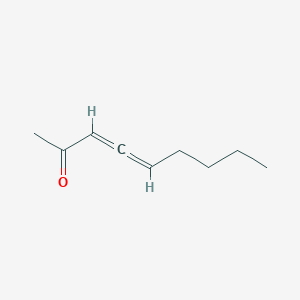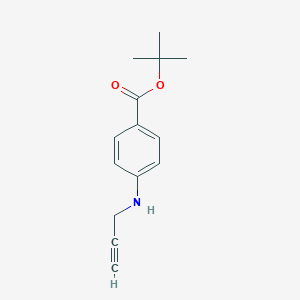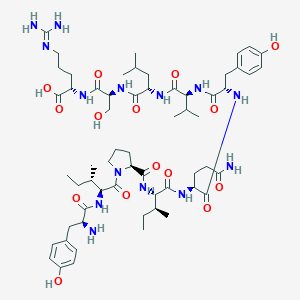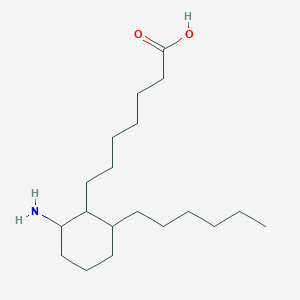
7-(2-Amino-6-hexylcyclohexyl)heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine is a complex organic compound with a unique structure that includes a cyclohexylamine core substituted with carboxyhexyl and hexyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine typically involves multiple steps, starting with the preparation of the cyclohexylamine core. One common method involves the reaction of cyclohexanone with hexylamine under acidic conditions to form the intermediate 3-n-hexylcyclohexanone. This intermediate is then subjected to a Grignard reaction with 6-bromohexanoic acid to introduce the carboxyhexyl group, resulting in the formation of 2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of 2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-(6-Carboxyhexyl)-4-(2-(9-ethyl-carbazole-3-yl)vinyl)quinolizinium bromide: A fluorescent dye with similar structural features.
Poly[3-(6-carboxyhexyl)thiophene-2,5-diyl]: A polymer with a carboxyhexyl group used in optoelectronic devices.
Uniqueness
2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine is unique due to its specific combination of functional groups and its potential versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
属性
CAS 编号 |
119940-87-3 |
|---|---|
分子式 |
C19H37NO2 |
分子量 |
311.5 g/mol |
IUPAC 名称 |
7-(2-amino-6-hexylcyclohexyl)heptanoic acid |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-7-11-16-12-10-14-18(20)17(16)13-8-5-6-9-15-19(21)22/h16-18H,2-15,20H2,1H3,(H,21,22) |
InChI 键 |
LWRZEZLGHYSEQE-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCCC(C1CCCCCCC(=O)O)N |
规范 SMILES |
CCCCCCC1CCCC(C1CCCCCCC(=O)O)N |
同义词 |
2-(6'-carboxyhexyl)-3-n-hexylcyclohexylamine IBI-P 05006 IBI-P-05006 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


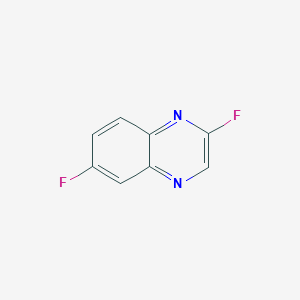
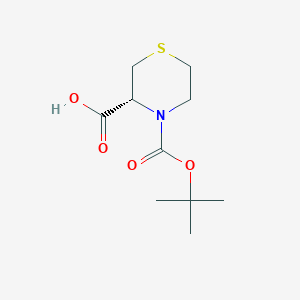
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)

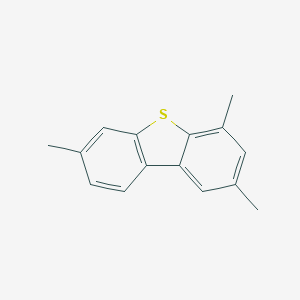
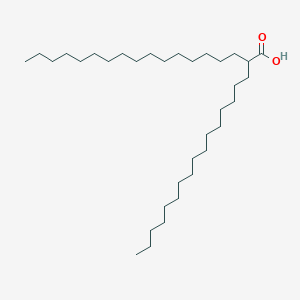
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
